tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities and structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-1H-indole with tert-butyl(dimethyl)silyl chloride under specific conditions to yield tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . This intermediate can then be further modified through various reactions to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more functionalized indole derivative, while reduction could produce a simpler, more saturated compound.
Scientific Research Applications
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole-3-acetic acid
- Indole-2-carboxylate derivatives
Uniqueness
tert-Butyl 3a-formyloctahydro-1H-indole-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and formyl groups, along with the octahydroindole core, make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 3a-formyl-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-16)7-5-4-6-11(14)15/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENLNXDFUBLANB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCC2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.